Benzimidazo(2,1-b)quinazolin-12(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-benzimidazolo[2,1-b]quinazolin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c18-13-9-5-1-2-6-10(9)15-14-16-11-7-3-4-8-12(11)17(13)14/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJPVCCDFJKUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194381 | |
| Record name | Benzimidazo(2,1-b)quinazolin-12(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4149-00-2 | |
| Record name | Benzimidazo[2,1-b]quinazolin-12(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazo(2,1-b)quinazolin-12(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazo(2,1-b)quinazolin-12(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of benzimidazo(2,1-b)quinazolin-12(5H)-one. One notable approach involves the use of carbonylation chemistry, which has been demonstrated as an effective strategy for constructing this compound . Another method employs microwave-mediated heterocyclization, which facilitates the formation of the this compound core under controlled conditions . Additionally, copper-catalyzed domino synthesis using cyanamide as a building block has been reported as a viable synthetic route .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential scale-up processes. The use of microwave-mediated techniques and catalytic systems could be adapted for larger-scale production, ensuring efficiency and cost-effectiveness.
Chemical Reactions Analysis
Copper-Catalyzed Domino Reactions
A copper-catalyzed domino protocol using cyanamide as a building block enables efficient synthesis. This method involves:
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Substrates : 2-Bromo-N-(2-halophenyl)benzamides
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Catalyst : CuI (10 mol%)
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Conditions : KPO (2 equiv), DMSO, 110°C, 12–24 hours
This one-pot cascade forms the fused heterocycle via sequential Ullmann-type C–N coupling and cyclization, tolerating electron-withdrawing and donating groups on aromatic rings.
Microwave-Assisted Cyclization
Microwave irradiation accelerates heterocyclization using o-aryl isothiocyanate esters and o-phenylenediamines:
This method preserves ester functionalities and achieves high regioselectivity, making it ideal for solid-phase combinatorial synthesis.
Palladium-Catalyzed Carbonylation
A novel intramolecular carbonylative lactam formation employs:
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Catalyst : Pd(OAc) (5 mol%) with Xantphos ligand
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CO Source : Formic acid + MsCl (ex situ generation)
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Conditions : Toluene, 100°C, 12 hours
This strategy allows -isotopic labeling at the carbonyl position for pharmacokinetic studies .
N-Alkylation
Copper-mediated C–N bond formation introduces diverse alkyl chains at the N6 position:
| Alkyl Group | Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Pent-4-en-1-yl | 5-Bromopent-1-ene | CuI, DMEDA | 78 | |
| Phenethyl | (2-Bromoethyl)benzene | CuI, DMEDA | 75 | |
| 4-(m-Tolyloxy)butyl | 1-(4-Bromobutoxy)-3-methylbenzene | CuI, DMEDA | 76 |
Reactions proceed via Ullmann coupling under mild conditions (DMF, 80°C, 12 hours) .
Electrophilic Substitution
The electron-rich benzimidazole ring undergoes regioselective nitration and halogenation:
Copper vs. Palladium Catalysis
| Parameter | Cu-Catalyzed Systems | Pd-Catalyzed Systems |
|---|---|---|
| Reaction Type | Ullmann coupling, cyclization | Carbonylative lactamization |
| Functional Group Tolerance | Halides, esters | Sensitive to strong bases |
| Isotope Labeling | Not feasible | Enables incorporation |
| Typical Yield | 70–85% | 65–80% |
Copper systems favor cost-effective alkylation, while palladium enables late-stage diversification .
Solvent Effects
-
Polar aprotic solvents (DMSO, DMF) enhance cyclization rates in microwave-assisted reactions .
-
Toluene optimizes Pd-catalyzed carbonylation by stabilizing CO intermediates .
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Microwave Cyclization | Rapid (<15 min), high yields | Requires specialized equipment |
| Copper Domino | Broad substrate scope | Multi-step optimization needed |
| Carbonylation | Isotope labeling capability | Sensitive to moisture |
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial and Antiviral Activity
Research indicates that benzimidazo(2,1-b)quinazolin-12(5H)-one exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various viruses, including hepatitis B and C. Studies have shown that derivatives of this compound can inhibit the secretion of hepatitis B surface antigen (HBsAg) with effective concentrations (EC50) as low as 1.5 μM . Similarly, compounds derived from this scaffold have demonstrated high potency against hepatitis C virus (HCV), with EC50 values reaching as low as 3.0 nM .
2. Immunosuppressive Properties
This compound has been identified as a potent immunosuppressive agent. Research has highlighted its ability to modulate immune responses, making it relevant in the context of autoimmune diseases and organ transplantation . The mechanism of action involves the inhibition of antigen-antibody reactions, which is crucial for preventing graft rejection in transplant patients.
3. Anti-inflammatory and Analgesic Effects
this compound derivatives have shown promise as anti-inflammatory and analgesic agents by inhibiting cyclooxygenases (COXs), which are key enzymes in the inflammatory process . These compounds interact with various receptors involved in pain signaling pathways, suggesting their potential for treating chronic pain conditions.
Case Studies
Several studies have documented the efficacy of this compound in various therapeutic areas:
| Study | Application | Findings |
|---|---|---|
| Xu et al., 2014 | Hepatitis B | Inhibited HBsAg secretion with EC50 = 1.5 μM |
| Tsay et al., 2013 | Hepatitis C | Potent against HCV with EC50 = 3.0 nM |
| Akhtar et al., 2017 | Anti-inflammatory | Inhibited COX enzymes effectively |
| Dai et al., 2013 | Antiviral | Effective against Lassa virus with EC50 = 1.1 nM |
These findings underscore the therapeutic potential of this compound across multiple domains.
Biological Activity
Benzimidazo(2,1-b)quinazolin-12(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as benzimidazole derivatives. Its structure comprises a benzimidazole ring fused with a quinazolinone moiety, which contributes to its biological properties. Various synthetic methods have been reported for the preparation of this compound, including microwave-mediated reactions and condensation techniques using o-aryl isothiocyanate esters and o-phenylenediamines .
1. Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. A study assessing its effects on various cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and death .
2. Immunosuppressive Effects
This compound has also been identified as an immunosuppressive agent. In vivo studies showed that it effectively reduces T and B cell activation, making it a potential candidate for treating autoimmune diseases and preventing transplant rejection . The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole core can enhance its immunosuppressive efficacy.
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary tests indicate that it exhibits potent antifungal properties against species such as Candida albicans and Aspergillus niger, with efficacy comparable to established antifungal agents .
Case Study 1: Antitumor Efficacy
A notable study involved the administration of this compound in murine models of cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within the tumors .
Case Study 2: Immunosuppression in Autoimmune Models
In another investigation focused on autoimmune disorders, the compound was administered to models of lupus erythematosus. Treated animals showed decreased autoantibody production and improved clinical symptoms compared to untreated controls, highlighting its potential as a therapeutic agent in autoimmune conditions .
Data Tables
The following tables summarize key findings from various studies regarding the biological activities of this compound.
Comparison with Similar Compounds
Key Findings :
Key Findings :
Key Findings :
- The parent compound shows potent immunosuppression (IC₅₀ ~0.2 µM), surpassing many analogs .
- Benzimidazo[2,1-b]thiazoles exhibit broader antimicrobial activity but lower potency compared to quinazolinones .
Q & A
Q. Table 1. Comparison of Synthetic Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
